Quantitative CLK2/3 Potency of Ipivivint vs. Lorecivivint
Ipivivint demonstrates high nanomolar potency against its primary targets, CLK2 and CLK3. A comparative analysis against lorecivivint (SM04690), another clinically advanced Wnt pathway modulator, reveals a distinct kinase inhibition profile. While both compounds inhibit CLK2, ipivivint's reported EC50 for CLK2 is 1 nM, whereas lorecivivint's reported IC50 for CLK2 is 10 nM [1]. This represents a 10-fold difference in potency for the CLK2 target in biochemical assays. Ipivivint also exhibits an EC50 of 7 nM for CLK3, a target for which lorecivivint's potency is not prominently featured, suggesting a point of pharmacological differentiation.
| Evidence Dimension | In vitro kinase inhibition potency (CLK2) |
|---|---|
| Target Compound Data | EC50 = 1 nM |
| Comparator Or Baseline | Lorecivivint IC50 = 10 nM |
| Quantified Difference | ~10-fold more potent |
| Conditions | Biochemical kinase assay |
Why This Matters
Higher on-target potency for CLK2 may translate to a lower required concentration to achieve pathway modulation, potentially reducing off-target engagement and improving the therapeutic window in cellular and in vivo models.
- [1] Deshmukh, V., et al. Modulation of the Wnt pathway through inhibition of CLK2 and DYRK1A by lorecivivint as a novel, potentially disease-modifying approach for knee osteoarthritis treatment. Osteoarthritis and Cartilage 2019, 27 (9), 1347-1360. View Source
